Diethyl-1,2,4-triazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl-1,2,4-triazin-3-amine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound has a molecular formula of C7H12N4 and a molecular weight of 152.2 g/mol . It is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms.
Mechanism of Action
Target of Action
Diethyl-1,2,4-triazin-3-amine is a derivative of the triazine class of compounds . Triazines and their derivatives are known to be biologically active and have been identified as multifunctional, adaptable, and switchable . They exhibit a range of activities such as antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, and anti-protozoal . .
Mode of Action
Triazines and tetrazines, to which this compound belongs, are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These transformations could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Given the broad range of biological activities exhibited by triazine derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the range of biological activities exhibited by triazine derivatives , it can be inferred that the effects of this compound at the molecular and cellular level could be diverse and significant.
Biochemical Analysis
Cellular Effects
Triazine derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary widely depending on the exact structure and functional groups of the triazine derivative.
Molecular Mechanism
Triazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Triazine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl-1,2,4-triazin-3-amine can be achieved through various methods. One common approach involves the reaction of diethylamine with cyanuric chloride under controlled conditions. The reaction typically takes place in the presence of a base such as sodium carbonate and a solvent like dioxane . Another method involves the use of triethyl orthoformate and amines in a one-pot reaction, which offers advantages such as higher yields and minimal waste generation .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as nucleophilic substitution and cyclization reactions, followed by purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Diethyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of one of the nitrogen atoms in the triazine ring.
Electrophilic Addition: It can participate in electrophilic addition reactions, where electrophiles add to the nitrogen atoms in the ring.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alkoxides, with reaction conditions typically involving a base and a polar solvent.
Electrophilic Addition: Reagents such as halogens or acids are used, often under acidic or neutral conditions.
Cyclization: Catalysts like Lewis acids or bases are employed, with reactions carried out under controlled temperatures.
Major Products Formed:
Nucleophilic Substitution: Products include substituted triazines with various functional groups.
Electrophilic Addition: Products are typically halogenated or alkylated triazines.
Cyclization: Products include fused heterocyclic compounds with enhanced stability and biological activity.
Scientific Research Applications
Diethyl-1,2,4-triazin-3-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Diethyl-1,2,4-triazin-3-amine can be compared with other triazine derivatives:
Properties
IUPAC Name |
5,6-diethyl-1,2,4-triazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-3-5-6(4-2)10-11-7(8)9-5/h3-4H2,1-2H3,(H2,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQZUYWMLBVGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NC(=N1)N)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.